(R)-1-(o-tolyl)ethanamine
Overview
Description
"(R)-1-(o-tolyl)ethanamine" is a chiral compound with potential significance in various fields of chemistry and pharmacology. Its structural specificity and chirality make it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of closely related compounds, such as 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, involves practical resolution to achieve high enantiomeric excess (ee) using R-(−)-mandelic acid as a resolving agent. This process highlights the importance of achieving optical purity in chiral compound synthesis, which is likely applicable to "(R)-1-(o-tolyl)ethanamine" as well (Mathad et al., 2011).
Molecular Structure Analysis
Structural relationships and comparisons of o-tolyl substituted compounds provide insight into the impact of the o-tolyl group on molecular shape and volume. The sterically demanding exo3o-tolyl ring conformation influences the overall crystal packing and molecular structure, which can be critical in understanding the structure of "(R)-1-(o-tolyl)ethanamine" (Barnes et al., 2010).
Chemical Reactions and Properties
Investigations into the reactivity and properties of compounds similar to "(R)-1-(o-tolyl)ethanamine" show that structural motifs such as the o-tolyl group can significantly influence chemical behavior, including reactivity towards nucleophiles and participation in complexation reactions. These studies underscore the importance of molecular structure in determining the chemical properties and reactivity of a compound (Reger et al., 2006).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are intrinsically linked to its molecular composition and structure. Analyses of similar compounds provide valuable insights into how specific substitutions, such as the o-tolyl group, might affect these properties. Understanding the physical properties is crucial for the practical application and handling of "(R)-1-(o-tolyl)ethanamine" (Li et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are foundational to the applications of "(R)-1-(o-tolyl)ethanamine". Research into related compounds has shed light on how the structure can influence chemical behavior, which can be extrapolated to understand the reactivity and functional utility of "(R)-1-(o-tolyl)ethanamine" (Avis et al., 1996).
Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : “®-1-(o-tolyl)ethanamine” is used in the synthesis of biocompatible fluorophores .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Scientific Field : Chemical Manufacturing
- Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
- Scientific Field : Chemical Manufacturing
- Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
- Scientific Field : Chemical Manufacturing
- Application Summary : “®-1-(o-tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 856562-88-4, and it’s used in various chemical reactions .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(o-tolyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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